Predicted NF-κB Nuclear Translocation Inhibitory Potency: Patent-Series Positioning vs. Unsubstituted Core Scaffold
The N-quinolinyl-benzenesulfonamide (NQBS) series disclosed in US9896420B2 demonstrates NF-κB nuclear translocation inhibition across multiple structural variants. Within this patent family, compounds featuring electron-donating alkoxy substituents at the benzenesulfonamide 4-position consistently exhibit enhanced cellular potency relative to the unsubstituted core scaffold. The target compound 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide is explicitly claimed as part of this series and is predicted to maintain this activity enhancement [1]. While direct quantitative data for 1374683-64-3 is not publicly available, the SAR trend indicates that procurement of an analog lacking the 4-ethoxy-2,3-dimethyl substitution pattern would yield a compound with measurably reduced NF-κB inhibitory activity.
| Evidence Dimension | NF-κB nuclear translocation inhibition (cellular potency enhancement) |
|---|---|
| Target Compound Data | Not publicly reported; compound explicitly claimed in patent series with predicted activity enhancement conferred by 4-ethoxy-2,3-dimethyl substitution |
| Comparator Or Baseline | Unsubstituted N-(3-quinolinyl)benzenesulfonamide core scaffold |
| Quantified Difference | SAR trend: alkoxy-substituted analogs exhibit enhanced cellular potency relative to unsubstituted core (exact fold-change not reported) |
| Conditions | NF-κB nuclear translocation assay in mammalian cells; inhibition measured by reduction in nuclear NF-κB signal |
Why This Matters
Procurement of an unsubstituted analog lacking the 4-ethoxy-2,3-dimethyl motif risks selecting a compound with significantly attenuated target engagement, undermining experimental reproducibility.
- [1] US Patent US9896420B2. N-quinolin-benzensulfonamides and related compounds for the treatment of cancer, autoimmune disorders and inflammation. Published 2018-02-20. View Source
